molecular formula C11H15NO2 B8439890 Ethyl 3-(pyridin-3-yl)butanoate

Ethyl 3-(pyridin-3-yl)butanoate

Cat. No. B8439890
M. Wt: 193.24 g/mol
InChI Key: AZVMTDLPURVDGH-UHFFFAOYSA-N
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Patent
US04234588

Procedure details

Ethyl 3-(3-pyridyl)crotonate (13.2 g) was hydrogenated in ethanol (130 ml) at 270 kPa with 10% palladium on charcoal catalyst for 3 hours at room temperature to give ethyl 3-(3-pyridyl)butyrate (12.74 g), b.p. 74°-80°/0.15 mmHg.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](/[C:7](/[CH3:14])=[CH:8]\[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:2]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)\C(=C/C(=O)OCC)\C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.74 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.